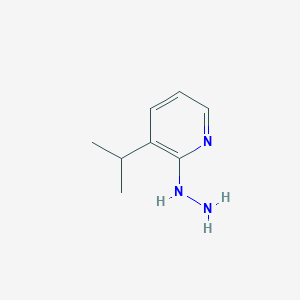

2-Hydrazinyl-3-isopropylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(3-propan-2-ylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C8H13N3/c1-6(2)7-4-3-5-10-8(7)11-9/h3-6H,9H2,1-2H3,(H,10,11) |

InChI Key |

LHKBXLIQEBDMSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazinyl 3 Isopropylpyridine and Its Precursors

Synthesis of Key Pyridine (B92270) Intermediates bearing Isopropyl Substitution

The initial and crucial phase in the synthesis of 2-hydrazinyl-3-isopropylpyridine is the construction of a pyridine core selectively substituted with an isopropyl group at the 3-position.

Methods for Selective Introduction of the Isopropyl Group on the Pyridine Ring

The selective installation of an isopropyl group at the 3-position of a pyridine ring can be a challenging endeavor due to the inherent reactivity patterns of the pyridine nucleus. Direct Friedel-Crafts alkylation is often not feasible due to the deactivation of the ring by the nitrogen atom and the potential for N-alkylation. However, several modern cross-coupling methodologies have proven effective for this purpose.

Transition metal-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, are powerful tools for the formation of carbon-carbon bonds. mdpi.comorgsyn.orgnih.govnih.govresearchgate.netrsc.orgmdpi.comresearchgate.net In the context of synthesizing 3-isopropylpyridine, a Negishi coupling would involve the reaction of a 3-halopyridine with an isopropylzinc reagent, catalyzed by a palladium or nickel complex. orgsyn.orgrsc.org Similarly, a Suzuki coupling would employ a 3-halopyridine and an isopropylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.comresearchgate.net The general scheme for these reactions is presented below:

Table 1: Cross-Coupling Reactions for the Synthesis of 3-Isopropylpyridine

| Reaction Name | Pyridine Substrate | Isopropyl Source | Catalyst | General Reaction |

| Negishi Coupling | 3-Bromopyridine or 3-Chloropyridine | Isopropylzinc chloride | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | 3-Halopyridine + (CH₃)₂CHZnCl → 3-Isopropylpyridine |

| Suzuki Coupling | 3-Bromopyridine or 3-Chloropyridine | Isopropylboronic acid or ester | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | 3-Halopyridine + (CH₃)₂CHB(OR)₂ → 3-Isopropylpyridine |

An alternative approach involves the Chichibabin amination reaction. google.comwikipedia.org 3-Alkylpyridines, including 3-isopropylpyridine, can be aminated, preferentially at the 2-position, using sodium amide in an organic solvent. google.com The resulting 2-amino-3-isopropylpyridine can then serve as a precursor for subsequent transformations.

Preparation of Halogenated Pyridine Precursors for Hydrazinolysis

With 3-isopropylpyridine in hand, the next step is the selective introduction of a halogen atom (chlorine or bromine) at the 2-position. This is a critical step as the 2-halo substituent serves as a leaving group in the subsequent hydrazinolysis.

Direct halogenation of 3-substituted pyridines can lead to a mixture of isomers. nih.govnih.govresearcher.life However, specific methods have been developed to achieve regioselectivity. One such method involves the use of Zincke imine intermediates, which can facilitate the 3-selective halogenation of pyridines. nih.govnih.govresearcher.life For the required 2-halogenation of a 3-substituted pyridine, a different strategy is necessary.

A common and effective method for the introduction of a halogen at a specific position on the pyridine ring is the Sandmeyer reaction. organic-chemistry.orgnih.govpku.edu.cnrsc.orgresearchgate.netyoutube.com This involves the diazotization of an amino group followed by its replacement with a halogen. Starting from 2-amino-3-isopropylpyridine (obtained via Chichibabin amination of 3-isopropylpyridine), treatment with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a hydrohalic acid (HCl or HBr) and a copper(I) salt (CuCl or CuBr) would yield the desired 2-chloro- or 2-bromo-3-isopropylpyridine.

Table 2: Synthesis of 2-Halo-3-isopropylpyridine via Sandmeyer Reaction

| Starting Material | Reagents | Product |

| 2-Amino-3-isopropylpyridine | 1. NaNO₂, HCl, CuCl | 2-Chloro-3-isopropylpyridine |

| 2-Amino-3-isopropylpyridine | 1. NaNO₂, HBr, CuBr | 2-Bromo-3-isopropylpyridine |

Another potential route to 2-halo-3-isopropylpyridine starts from 3-isopropyl-2-pyridone. The pyridone can be synthesized through various cyclocondensation reactions. researchgate.net The pyridone can then be converted to the corresponding 2-halopyridine by treatment with a halogenating agent such as phosphorus oxychloride (for chlorination) or phosphorus oxybromide (for bromination).

Direct Hydrazinolysis Routes for the Formation of this compound

The final step in the most common synthetic sequence is the conversion of the 2-halo-3-isopropylpyridine to the target molecule, this compound, via a nucleophilic aromatic substitution reaction with hydrazine (B178648).

Optimization of Reaction Conditions and Reagents (e.g., Hydrazine Hydrate)

The reaction of a 2-halopyridine with hydrazine hydrate (B1144303) is a well-established method for the synthesis of 2-hydrazinylpyridines. researchgate.net The reaction is typically carried out by heating the 2-halo-3-isopropylpyridine with an excess of hydrazine hydrate, which acts as both the nucleophile and often as the solvent.

Optimization of the reaction conditions is crucial to maximize the yield and purity of the product. Key parameters to consider include:

Solvent: While hydrazine hydrate can be used neat, co-solvents such as ethanol (B145695), isopropanol, or dioxane can be employed to improve the solubility of the starting materials and control the reaction temperature.

Temperature: The reaction generally requires heating, with temperatures ranging from refluxing ethanol to higher temperatures in other solvents. The optimal temperature will depend on the reactivity of the specific 2-halopyridine.

Reaction Time: The reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Work-up: Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration or extraction. Purification is often achieved by recrystallization.

Table 3: General Conditions for Hydrazinolysis of 2-Halopyridines

| Parameter | Typical Conditions |

| Hydrazine Source | Hydrazine hydrate (excess) |

| Solvent | Ethanol, Isopropanol, Dioxane, or neat |

| Temperature | 80-150 °C |

| Reaction Time | 2-24 hours |

Alternative Synthetic Pathways to the this compound Nucleus

Beyond the linear sequence described above, alternative strategies can be envisioned for the construction of the this compound core.

One such approach involves the synthesis of the pyridine ring with the hydrazine functionality already incorporated or in a masked form. Cyclocondensation reactions are a powerful tool for the synthesis of substituted pyridines. rsc.orgresearchgate.netdiva-portal.org It is conceivable that a carefully designed set of precursors, including one that contains a protected hydrazine moiety, could be used to construct the this compound ring system in a convergent manner. For instance, a reaction of a 1,5-dicarbonyl compound (or its equivalent) bearing an isopropyl group with a hydrazine derivative could potentially lead to the target heterocyclic system. rsc.org

Another alternative pathway could start from a pyridine N-oxide. researcher.lifesemanticscholar.orgorganic-chemistry.org Pyridine N-oxides are activated towards nucleophilic attack at the 2- and 6-positions. researcher.lifesemanticscholar.orgorganic-chemistry.org It might be possible to introduce a protected hydrazine group at the 2-position of a 3-isopropylpyridine N-oxide, followed by deoxygenation of the N-oxide to furnish the desired product.

Multi-component Reaction Strategies for Pyridine-Hydrazine Frameworks

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the initial components. bohrium.com These reactions are advantageous for creating complex molecules like substituted pyridines due to their atom economy, simplicity, and potential for generating diverse structures. bohrium.com

While a direct MCR for this compound is not prominently documented, established MCRs for pyridine synthesis can be adapted. For instance, the Hantzsch pyridine synthesis and its variations represent a classic MCR approach, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. organic-chemistry.org

To construct a pyridine-hydrazine framework, a precursor containing a hydrazine moiety or a group that can be readily converted to a hydrazine could be utilized within an MCR. Alternatively, a functional group can be installed on the pyridine ring during the MCR, which then allows for the subsequent introduction of the hydrazine group. A common and effective method for synthesizing 2-hydrazinopyridine (B147025) derivatives is the reaction of a 2-halopyridine with hydrazine hydrate. google.comgoogle.com This nucleophilic substitution reaction is a key step in many synthetic routes.

A plausible MCR strategy could involve the synthesis of a 2-halo-3-isopropylpyridine derivative, which is then converted to the final product. The general reaction scheme is presented below:

| Reactants | Conditions | Product | Reference |

| 2-Halopyridine, Hydrazine Hydrate, Solvent | Reflux | 2-Hydrazinopyridine derivative | google.com |

| 2-Fluoro-3-chloropyridine, Hydrazine Hydrate, Ethanol | Room Temperature | 3-chloro-2-hydrazinopyridine | google.com |

Ring-Forming Reactions Incorporating Hydrazine and Isopropyl-Substituted Components

The synthesis of the target molecule can also be achieved through ring-forming reactions where the isopropyl group and a precursor to the hydrazine group are incorporated during the formation of the pyridine ring.

One potential approach involves the cyclization of precursors that already contain the necessary carbon and nitrogen atoms for the pyridine ring. For example, a reaction could be designed that utilizes an isopropyl-substituted dicarbonyl compound or its equivalent, which reacts with a nitrogen source and other components to form the substituted pyridine ring.

A key strategy for the synthesis of 2-hydrazinopyridine derivatives involves the reaction of a suitably substituted pyridine with hydrazine. For instance, the synthesis of 3-hydrazino-6-monoalkylaminopyridazines has been achieved by reacting 3,6-dichloropyridazine (B152260) with N-monoalkylbenzylamines, followed by a reaction with hydrazine. nih.gov A similar logic can be applied to pyridine systems.

The synthesis of this compound could hypothetically proceed from 2-chloro-3-isopropylpyridine. This precursor could be synthesized through various methods, followed by hydrazinolysis. The reaction of cyanoacetylhydrazine with 3-acetylpyridine (B27631) has been shown to produce a hydrazide-hydrazone derivative, which can then undergo further cyclization reactions to form various heterocyclic compounds. nih.gov This highlights the utility of hydrazine derivatives in building complex heterocyclic systems.

A summary of potential precursor reactions is provided in the table below:

| Precursor 1 | Precursor 2 | Product | Potential Relevance | Reference |

| 2,3,6-trichloropyridine | Hydrogen, Catalyst | 2,3-dichloropyridine | Precursor to a 2-chloro-3-substituted pyridine | google.com |

| 2-mercapto-3H-imidazol[4-5b]pyridine | Hydrazine Hydrate | 2-hydrazinyl-3H-imidazol[4,5b]pyridine | Synthesis of a hydrazinyl-heterocycle | researchgate.net |

| 1-methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Nitropyridine | Ring transformation to form substituted pyridines | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com These principles are increasingly being applied to the synthesis of pyridines and their derivatives to create more sustainable and environmentally friendly methods.

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often use volatile and toxic organic solvents. The use of water, ethanol, or solvent-free conditions can significantly reduce the environmental impact. bohrium.com

Catalysis: The use of catalysts, including metal-based catalysts and biocatalysts, can lead to more efficient reactions with higher yields and selectivity, often under milder conditions. bohrium.com For instance, the synthesis of 2-hydrazinopyridine derivatives can be improved by using specific catalysts to enhance the reaction rate and selectivity. google.comgoogle.com

Multi-component Reactions (MCRs): As discussed earlier, MCRs are inherently green as they often involve fewer steps, reduce waste, and save time and energy compared to traditional multi-step syntheses. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. This technique is a valuable tool in green organic synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot syntheses and MCRs typically have high atom economy.

The following table summarizes the application of green chemistry principles to pyridine synthesis:

| Green Chemistry Principle | Application in Pyridine Synthesis | Reference |

| Multi-component Reactions | One-pot synthesis of pyridine derivatives | bohrium.com |

| Catalysis | Use of zinc, copper, and other metal catalysts | bohrium.com |

| Greener Solvents | Reactions in ethanol or aqueous solutions | bohrium.com |

| Energy Efficiency | Microwave-assisted synthesis | bohrium.com |

By integrating these green chemistry principles, the synthesis of this compound and its precursors can be made more efficient, safer, and more sustainable.

Chemical Transformations and Derivative Synthesis of 2 Hydrazinyl 3 Isopropylpyridine

Reactions at the Hydrazinyl Moiety

The nitrogen atoms of the hydrazinyl group in 2-hydrazinyl-3-isopropylpyridine possess lone pairs of electrons, rendering them nucleophilic and susceptible to reactions with various electrophiles. This reactivity is the foundation for the synthesis of a multitude of derivatives.

Condensation Reactions Leading to Hydrazones (Schiff Bases)

The condensation of this compound with aldehydes and ketones is a common method for the synthesis of hydrazones, which are also known as Schiff bases. nih.govresearchgate.net This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The formation of these hydrazones can be influenced by the reaction conditions, such as the solvent and the presence of a catalyst. For instance, the reaction of hydrazides with aldehydes can be carried out in various organic solvents to yield the corresponding hydrazones. nih.gov

Table 1: Examples of Hydrazone Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Substituted Aldehyde/Ketone | Hydrazone (Schiff Base) | nih.govresearchgate.net |

| Isonicotinoyl hydrazide | Various Acetophenones | Hydrazone Schiff bases | researchgate.net |

Cyclization Reactions for Fused Heterocyclic Systems

The hydrazinyl moiety of this compound is a key precursor for the construction of various fused heterocyclic rings. These reactions often involve the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization.

The synthesis of fused triazole and tetrazole systems can be achieved from this compound. For example, new heterocyclic compounds containing triazole and tetrazole moieties have been synthesized from 2-hydrazinyl-3H-imidazo[4,5-b]pyridine. researchgate.net The reaction of a related compound, 2-hydrazinyl-3H-imidazo[4,5b]pyridine, with various aromatic acid chlorides can lead to the formation of tetrazole derivatives. researchgate.net

Pyrazolines and triazines are another class of heterocyclic compounds that can be synthesized from this compound. The reaction of 2-hydrazinyl-3H-imidazo[4,5-b]pyridine with reagents like ethyl cyanoacetate (B8463686) and acetylacetone (B45752) can yield pyrazoline derivatives. researchgate.net Specifically, the reaction with ethyl cyanoacetate gives a pyrazolone (B3327878) derivative. researchgate.net The synthesis of pyrazolines often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. csic.esresearchgate.net For instance, 1,3,5-triaryl-2-pyrazolines can be synthesized from the condensation of substituted 2'-hydroxychalcones with hydrazines. nih.gov

The structural similarity of the imidazo[4,5-b]pyridine ring system to purines has made it a significant scaffold in medicinal chemistry. nih.gov The synthesis of derivatives of this system can be achieved through various methods, including the cyclization of appropriately substituted pyridines. nih.govnih.gov For example, 2-hydrazinyl-3H-imidazo[4,5-b]pyridine can be used as a starting material to synthesize a new series of its derivatives. researchgate.net The imidazo[4,5-b]pyridine scaffold itself can be synthesized from the reaction of 2,3-diaminopyridine (B105623) with various reagents. nih.govnih.gov

Acylation and Alkylation Reactions of the Hydrazinyl Group

The hydrazinyl group of this compound can undergo acylation and alkylation reactions. Acylation is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. masterorganicchemistry.com This reaction introduces an acyl group onto one or both of the nitrogen atoms of the hydrazinyl moiety.

Alkylation of the hydrazinyl group can be achieved using alkyl halides. uctm.edu Similar to acylation, this reaction can lead to mono- or di-alkylated products, depending on the reaction conditions and the stoichiometry of the reactants. The Friedel-Crafts reaction, a classic method for alkylation and acylation of aromatic rings, proceeds via the generation of a carbocation or an acylium ion electrophile, respectively, in the presence of a Lewis acid. masterorganicchemistry.comyoutube.comyoutube.com

Reactions at the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. uoanbar.edu.iqyoutube.com The presence of the hydrazinyl and isopropyl groups at positions 2 and 3, respectively, significantly influences the regioselectivity and feasibility of these transformations.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation that requires harsh reaction conditions. quimicaorganica.orgyoutube.com The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophiles. uoanbar.edu.iq Furthermore, in acidic conditions typical for many EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion which further deactivates the ring. uoanbar.edu.iqyoutube.com

For this compound, the hydrazinyl group (-NHNH₂) is an activating, ortho-, para-directing group, while the isopropyl group is a weakly activating, ortho-, para-directing group. However, the strong deactivation by the ring nitrogen dominates. Electrophilic attack is predicted to occur at the positions meta to the ring nitrogen, which are C-3 and C-5. Given that C-3 is already substituted, the most likely position for electrophilic attack is C-5. The electron-donating character of the hydrazinyl and isopropyl groups may help to make the reaction more feasible compared to unsubstituted pyridine. youtube.com

Common electrophilic aromatic substitution reactions and their predicted outcomes on this compound are summarized in the table below. It is important to note that the hydrazinyl group itself is reactive towards many electrophiles, which can lead to side reactions.

| Reaction | Typical Reagents | Predicted Major Product | Plausible Byproducts |

| Nitration | HNO₃ / H₂SO₄ | 2-Hydrazinyl-3-isopropyl-5-nitropyridine | Oxidation products of the hydrazinyl group |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | 2-Hydrazinyl-5-bromo-3-isopropylpyridine | Polyhalogenated products |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | Generally not feasible due to N-acylation | N-acylated pyridinium salt |

| Friedel-Crafts Alkylation | Alkyl halide / AlCl₃ | Generally not feasible due to N-alkylation | N-alkylated pyridinium salt |

This table presents predicted reactions based on general principles of pyridine chemistry. Experimental verification is required.

Nucleophilic aromatic substitution (NAS) is a characteristic reaction of pyridines, particularly when a good leaving group is present at the 2- or 4-positions. quimicaorganica.orgquora.com In this compound, the hydrazinyl group itself can potentially act as a leaving group under certain conditions, or it can be displaced after conversion to a better leaving group.

One notable reaction is the copper-catalyzed denitrogenative coupling of 2-hydrazinylpyridines with terminal alkynes. rsc.orgrsc.org In this process, the C-N bond of the hydrazinyl group is cleaved, nitrogen gas is eliminated, and a new carbon-carbon bond is formed. This reaction proceeds under visible light irradiation at room temperature and represents a powerful method for the functionalization of the 2-position. rsc.org

Alternatively, the hydrazinyl group can be replaced by other nucleophiles, although this typically requires activation. For instance, diazotization of the hydrazinyl group would form a pyridyldiazonium salt, which is an excellent leaving group and can be substituted by a wide range of nucleophiles.

Reactions involving the loss of the isopropyl group are less common and would require harsh conditions leading to C-C bond cleavage, which is generally not a favored pathway in nucleophilic aromatic substitution.

| Reaction Type | Reagents and Conditions | Product Description |

| Denitrogenative Alkynylation | Terminal alkyne, Cu(I) catalyst, O₂, visible light | 2-Alkynyl-3-isopropylpyridine |

| Substitution via Diazotization | 1. NaNO₂, aq. HCl; 2. Nucleophile (e.g., CuCl, CuBr, KI, H₂O) | 2-Halo- or 2-hydroxy-3-isopropylpyridine |

This table summarizes potential nucleophilic substitution reactions based on known transformations of similar compounds.

The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide using oxidizing agents like peracids. wikipedia.org Pyridine N-oxides are valuable intermediates as they can activate the pyridine ring for both electrophilic and nucleophilic substitutions, often with altered regioselectivity compared to the parent pyridine. youtube.com The hydrazinyl group is also susceptible to oxidation and can be converted to a variety of functional groups, including an azo or a nitro group, or can be completely removed. nih.gov

The pyridine ring can be reduced to piperidine (B6355638) under catalytic hydrogenation conditions (e.g., H₂ with Pd/C, Pt/C, or Rh/C catalyst) or by using dissolving metal reductions. researchgate.net Partial reduction to a dihydropyridine (B1217469) is also possible under specific conditions, for example, using sodium in liquid ammonia (B1221849) (Birch reduction) or with certain borane (B79455) reagents. acs.orgnih.gov

| Transformation | Typical Reagents | Resulting Compound Class |

| N-Oxidation | m-CPBA, H₂O₂ / Acetic Acid | This compound N-oxide |

| Ring Reduction (Complete) | H₂, Pd/C or PtO₂ | 2-Hydrazinyl-3-isopropylpiperidine |

| Ring Reduction (Partial) | Na / liq. NH₃ | Dihydro-2-hydrazinyl-3-isopropylpyridine |

| Hydrazinyl Group Oxidation | Mild oxidizing agents (e.g., air, I₂) | Azo or other nitrogen-containing derivatives |

This table outlines the expected outcomes of oxidative and reductive reactions.

Modification of the Isopropyl Substituent

The isopropyl group attached to the pyridine ring offers further opportunities for derivatization, allowing for the introduction of new functional groups.

The methyl groups of the isopropyl substituent are relatively unreactive. However, they can be functionalized, typically through radical-based reactions. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) could introduce a halogen atom onto one of the methyl groups. This halogenated intermediate can then be used in subsequent nucleophilic substitution or elimination reactions.

Another approach involves deprotonation with a strong base (e.g., an organolithium reagent) to generate a carbanion, which can then react with various electrophiles. However, the acidity of the methyl protons is low, and competitive deprotonation at other sites of the molecule (e.g., the hydrazinyl group) is likely.

| Reaction | Reagents and Conditions | Expected Product |

| Radical Halogenation | NBS, AIBN, CCl₄, heat/light | 2-Hydrazinyl-3-(1-bromo-1-methylethyl)pyridine |

| Deprotonation-Alkylation | 1. Strong base (e.g., n-BuLi); 2. Alkyl halide | 2-Hydrazinyl-3-(1,1-dimethylpropyl)pyridine |

This table presents plausible but challenging functionalization reactions of the isopropyl group.

The tertiary C-H bond of the isopropyl group is a potential site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially oxidize the isopropyl group, although such harsh conditions might also affect the hydrazinyl group and the pyridine ring. Oxidation of alkyl side chains on aromatic rings often leads to carboxylic acids if a benzylic proton is present. In the case of the isopropyl group, oxidation to a tertiary alcohol, 2-(3-isopropylpyridin-2-yl)propan-2-ol, might be achievable under controlled conditions. ncert.nic.in

Direct halogenation at the tertiary carbon of the isopropyl group is also a possibility. For instance, reaction with certain electrophilic halogenating agents could lead to the substitution of the hydrogen atom with a halogen. Side-chain fluorination of methylpyridines has been reported using hydrogen fluoride (B91410) and chlorine. google.com

| Transformation | Potential Reagents | Potential Product |

| Oxidation to Alcohol | Controlled oxidation (e.g., specific metal catalysts) | 2-(3-(1-hydroxy-1-methylethyl)pyridin-2-yl)hydrazine |

| Halogenation at Tertiary Carbon | Electrophilic halogenating agent | 2-Hydrazinyl-3-(2-halo-2-propyl)pyridine |

This table outlines potential modifications of the isopropyl group, which may require specific and selective reagents to avoid side reactions.

Coordination Chemistry and Metal Complexes of 2 Hydrazinyl 3 Isopropylpyridine

Structural Characterization of Metal Complexes

Spectroscopic Signatures in Complex Formation (e.g., IR, UV-Vis, NMR shifts)

Without primary or secondary research sources detailing the scientific investigation of 2-Hydrazinyl-3-isopropylpyridine's coordination behavior, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to a specific, data-dependent outline.

Reactivity and Catalytic Applications of Metal Complexes

To discuss the reactivity and catalytic applications of metal complexes of this compound, experimental data from peer-reviewed studies would be required. This would involve the synthesis and characterization of various metal complexes, followed by testing their efficacy as catalysts in specific organic reactions.

Application as Catalysts in Organic Transformations (e.g., C-C bond formation)

Hypothetical Data Table: Catalytic Activity in a Suzuki-Miyaura Coupling Reaction

| Entry | Metal Complex | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) |

| 1 | [Pd(2-H-3-iPr-py)₂Cl₂] | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene | - |

| 2 | [Ni(2-H-3-iPr-py)₂Br₂] | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Dioxane | - |

| 3 | [Cu(2-H-3-iPr-py)I] | 4-Iodobenzonitrile | Phenylboronic acid | Cs₂CO₃ | DMF | - |

| Note: This table is purely illustrative. The data for this compound complexes is not currently available. |

Role of the Metal Center and Ligand Environment in Catalytic Activity

A comprehensive discussion on this topic would require comparative studies using different transition metal centers (e.g., Pd, Ni, Cu, Co) complexed with this compound. Furthermore, the electronic and steric influence of the isopropyl group at the 3-position and the hydrazinyl group at the 2-position of the pyridine (B92270) ring on the catalytic cycle would need to be investigated through experimental and computational studies. The hydrazinyl group, with its potential for multiple coordination modes and involvement in proton transfer, could significantly influence the catalytic mechanism.

Supramolecular Assemblies Involving this compound Ligands

This section would be informed by crystallographic studies (e.g., X-ray diffraction) of the ligand or its metal complexes, revealing intermolecular interactions such as hydrogen bonding. The hydrazinyl moiety is a prime candidate for forming extensive hydrogen-bonding networks, potentially leading to the formation of dimers, chains, or more complex three-dimensional structures. The interplay of N-H···N, N-H···X (where X is an anion or solvent molecule), and potential π-π stacking interactions involving the pyridine ring would be central to this discussion. A hypothetical table of hydrogen bond geometries could look like this:

Hypothetical Data Table: Hydrogen Bond Parameters in a Supramolecular Assembly

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N(1)-H(1A)···N(2)#1 | - | - | - | - |

| N(1)-H(1B)···O(1)#2 | - | - | - | - |

| Note: This table is for illustrative purposes only, as crystallographic data for structures involving this compound is not available. |

Spectroscopic and Computational Investigations of 2 Hydrazinyl 3 Isopropylpyridine

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and understanding the vibrational modes of a molecule.

Characteristic Vibrational Modes of the Hydrazinyl and Pyridine (B92270) Units

The vibrational spectrum of 2-hydrazinyl-3-isopropylpyridine is characterized by distinct bands corresponding to the hydrazinyl (-NH-NH2) and pyridine ring moieties.

The N-H stretching vibrations of the hydrazinyl group are typically observed in the region of 3300–3500 cm⁻¹. nih.gov For similar compounds, these vibrations have been computationally calculated and experimentally observed, with the asymmetric and symmetric stretching of the NH₂ group appearing at distinct frequencies. nih.govcore.ac.uk For instance, in a related hydrazone-pyridine compound, the N-H stretching vibration was observed at 3380 cm⁻¹ in FT-IR and 3383 cm⁻¹ in FT-Raman spectra. nih.gov The NH₂ scissoring and wagging modes are also characteristic, appearing at lower frequencies. core.ac.uk

The pyridine ring exhibits several characteristic vibrations. The C-H stretching vibrations of aromatic groups are generally found in the 3000–3100 cm⁻¹ range. nih.gov The C=N and C-C stretching vibrations within the pyridine ring give rise to bands in the fingerprint region, typically between 1000 cm⁻¹ and 1600 cm⁻¹. nih.govresearchgate.net The ring breathing modes of pyridine are also notable and can be observed in the Raman spectra. researchgate.netresearchgate.net The specific frequencies of these modes can be influenced by the nature and position of substituents on the ring. cdnsciencepub.commdpi.com

The isopropyl group introduces its own set of characteristic vibrations. The C-H stretching vibrations of the methyl groups within the isopropyl moiety are expected in the 2900-3000 cm⁻¹ region. nih.gov

Table 1: Characteristic Vibrational Modes

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Hydrazinyl (-NH-NH₂) | N-H Stretching | 3300 - 3500 nih.gov |

| NH₂ Scissoring | ~1600 | |

| NH₂ Wagging | Lower frequency region | |

| Pyridine Ring | C-H Stretching | 3000 - 3100 nih.gov |

| C=N Stretching | 1000 - 1600 nih.gov | |

| C-C Stretching | 1000 - 1600 nih.gov | |

| Ring Breathing | Varies | |

| Isopropyl Group | C-H Stretching | 2900 - 3000 nih.gov |

Correlations with Molecular Structure and Conformation

The precise positions and intensities of the vibrational bands are sensitive to the molecule's three-dimensional structure and intermolecular interactions. researchgate.net For example, hydrogen bonding involving the hydrazinyl group can lead to a broadening and shifting of the N-H stretching bands to lower frequencies.

Computational studies, often employing Density Functional Theory (DFT), are frequently used to calculate the theoretical vibrational frequencies. nih.gov The comparison between experimental (FT-IR, FT-Raman) and calculated spectra aids in the definitive assignment of vibrational modes and provides insights into the most stable conformation of the molecule. The potential energy distribution (PED) analysis can further help in quantifying the contribution of individual internal coordinates to each normal mode. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule.

Detailed Proton (¹H) and Carbon (¹³C) NMR Assignments

In the ¹H NMR spectrum of this compound, the protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns of these protons provide information about their relative positions on the ring. The protons of the hydrazinyl group (NH and NH₂) would give rise to signals that can be broad and their chemical shifts are often solvent-dependent. The isopropyl group would show a characteristic pattern: a septet for the CH proton and a doublet for the two methyl (CH₃) groups.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. docbrown.info The carbons of the pyridine ring would resonate in the aromatic region (typically δ 120-160 ppm). The carbon attached to the nitrogen in the hydrazinyl group would have a specific chemical shift, and the carbons of the isopropyl group would appear in the aliphatic region. docbrown.info The chemical shifts can be predicted using empirical rules and computational methods, and definitive assignments are made with the help of 2D NMR techniques. bas.bg

Table 2: Predicted NMR Data

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine-H | 7.0 - 9.0 | 120 - 160 |

| Hydrazinyl-NH/NH₂ | Variable | - |

| Isopropyl-CH | Multiplet | Aliphatic Region |

| Isopropyl-CH₃ | Doublet | Aliphatic Region |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those on the pyridine ring and within the isopropyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon signals based on the known proton assignments. researchgate.netmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be used to determine the conformation and stereochemistry of the molecule. bas.bg

Through the combined use of these 2D NMR techniques, a complete and detailed structural elucidation of this compound can be achieved. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (usually non-bonding or π orbitals) to higher energy anti-bonding orbitals (π*).

For a molecule like this compound, which contains a pyridine ring and a hydrazinyl group, several types of electronic transitions are possible. These include π → π* transitions associated with the aromatic pyridine ring and n → π* transitions involving the non-bonding electrons on the nitrogen atoms of both the pyridine ring and the hydrazinyl group. researchgate.net

The UV-Vis spectrum of a similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, showed three absorption maxima, which were attributed to π → π* and n → π* transitions. researchgate.net The position of these absorption bands can be influenced by the solvent polarity. researchgate.net For instance, a decrease in solvent polarity can cause slight bathochromic (red) shifts of the π → π* transitions. researchgate.net Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift in polar, protic solvents due to stabilization of the non-bonding orbitals through hydrogen bonding.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the theoretical electronic absorption spectra, which aids in the assignment of the observed absorption bands to specific electronic transitions. researchgate.netsharif.edu

Analysis of Chromophores and Conjugation Pathways

The electronic absorption spectrum of this compound is primarily determined by the chromophoric pyridine ring and the auxochromic hydrazinyl group. The pyridine ring itself exhibits characteristic π → π* transitions. The introduction of the hydrazinyl group at the 2-position, with its lone pair of electrons, acts as an electron-donating group. This results in n → π* transitions and a bathochromic (red) shift of the π → π* transitions of the pyridine ring due to the extension of the conjugated system.

Solvatochromic Effects and pH Dependence on Electronic Spectra

The electronic spectra of this compound are expected to exhibit solvatochromism, meaning a shift in the absorption maxima upon a change in solvent polarity. acs.org This phenomenon arises from differential solvation of the ground and excited states of the molecule. Given the presence of the polar hydrazinyl group and the nitrogen atom in the pyridine ring, the molecule is likely to be more stabilized in polar solvents. A bathochromic shift is often observed in polar protic solvents due to hydrogen bonding interactions with the hydrazinyl group and the pyridine nitrogen. nih.govacs.org

The pH of the solution is also expected to have a significant impact on the electronic spectra. nih.gov In acidic conditions, the nitrogen atoms of the hydrazinyl group and the pyridine ring can be protonated. Protonation of the pyridine nitrogen would likely lead to a hypsochromic (blue) shift of the π → π* transitions due to the increased electron-withdrawing nature of the protonated ring. Protonation of the hydrazinyl group would alter its electron-donating character, also leading to significant changes in the absorption spectrum. The pKa values of the respective nitrogen atoms would determine the pH ranges over which these spectral shifts occur. researchgate.netresearchgate.net

Mass Spectrometry (LC/MS-MS) for Molecular Identity and Fragmentation Patterns

Liquid chromatography-tandem mass spectrometry (LC/MS-MS) is a powerful tool for confirming the molecular identity and elucidating the fragmentation pathways of this compound. The molecular ion peak ([M+H]⁺) in the mass spectrum would confirm the molecular weight of the compound.

The fragmentation pattern in MS/MS is predictable based on the structure of the molecule. The N-N bond of the hydrazinyl group is relatively weak and prone to cleavage. Common fragmentation pathways would likely involve:

Loss of NH₂NH: Cleavage of the C-N bond between the pyridine ring and the hydrazinyl group.

Loss of N₂H₄: Cleavage of the C-N bond with rearrangement.

Fragmentation of the isopropyl group: Loss of a methyl radical (CH₃) or a propylene (B89431) molecule (C₃H₆).

Ring fragmentation: Cleavage of the pyridine ring itself, which typically occurs after initial fragmentation of the substituents. nist.govnih.gov

A plausible fragmentation pattern is detailed in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Lost Neutral Fragment |

| [M+H]⁺ | [M+H - 15]⁺ | CH₃ (from isopropyl group) |

| [M+H]⁺ | [M+H - 31]⁺ | NH₂NH |

| [M+H]⁺ | [M+H - 43]⁺ | C₃H₇ (isopropyl group) |

Advanced Quantum Chemical Studies (DFT, TD-DFT)

Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a computational method used to predict the most stable three-dimensional structure of a molecule. ias.ac.innih.gov For this compound, geometry optimization would be performed to find the conformation with the lowest energy. This would involve determining the bond lengths, bond angles, and dihedral angles that define the molecular structure.

Conformational analysis would focus on the rotational barriers around the C-N bond of the hydrazinyl group and the C-C bond of the isopropyl group. The orientation of the hydrazinyl group relative to the pyridine ring and the orientation of the methyl groups of the isopropyl substituent would be key parameters in determining the most stable conformer.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of this compound can be elucidated through analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comrsc.org

HOMO: The HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the π-system of the pyridine ring. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons.

LUMO: The LUMO is likely to be distributed over the pyridine ring, particularly on the carbon atoms adjacent to the nitrogen atom. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and the wavelength of the lowest energy electronic transition. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms of the pyridine ring and the hydrazinyl group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.govacs.org By calculating the energies and oscillator strengths of the electronic transitions, a theoretical UV-Vis spectrum can be generated. This theoretical spectrum can then be compared with the experimental spectrum to validate the computational method and to assign the observed absorption bands to specific electronic transitions. acs.org For instance, the main absorption bands would be assigned to π → π* and n → π* transitions involving the HOMO and LUMO.

The table below shows a hypothetical comparison between experimental and theoretical spectroscopic data.

| Spectroscopic Data | Experimental Value (nm) | Theoretical (TD-DFT) Value (nm) | Assignment |

| λmax 1 | (Hypothetical) 280 | (Hypothetical) 275 | π → π |

| λmax 2 | (Hypothetical) 320 | (Hypothetical) 315 | n → π |

Charge Transfer and Hyperconjugative Interactions (NBO Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals within a molecule. This analysis provides a quantitative understanding of intramolecular charge transfer and hyperconjugative interactions, which are crucial for describing the electronic stability and reactivity of a molecule. Although specific NBO analysis for this compound is not available in the current literature, the expected interactions can be inferred from studies on related substituted pyridine and hydrazone derivatives.

The primary electronic interactions expected in this compound involve the electron-donating hydrazinyl (-NHNH₂) and isopropyl (-CH(CH₃)₂) groups interacting with the electron-accepting pyridine ring.

Key Expected Interactions:

Lone Pair Delocalization: The nitrogen atoms of the hydrazinyl group possess lone pairs of electrons (n). These lone pairs can delocalize into the antibonding π* orbitals of the pyridine ring. This type of interaction, denoted as n → π*, is a significant stabilizing factor. The delocalization from the hydrazinyl nitrogen directly attached to the ring is expected to be the most substantial.

The stability of these interactions is quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals.

Anticipated Donor-Acceptor Interactions

Based on the principles of NBO analysis and studies of similar molecules, the significant donor-acceptor interactions in this compound are predicted to be as follows. The stabilization energies, E(2), are hypothetical values based on typical findings for these types of interactions in related compounds.

| Donor NBO (Lewis) | Acceptor NBO (Non-Lewis) | E(2) (kcal/mol) (Hypothetical) | Interaction Type |

| LP (N) of Hydrazinyl | π* (Pyridine Ring) | High | Lone Pair Delocalization |

| LP (N) of Hydrazinyl | σ* (Adjacent Bonds) | Moderate | Lone Pair Delocalization |

| σ (C-H of Isopropyl) | π* (Pyridine Ring) | Low to Moderate | Hyperconjugation |

| σ (C-C of Isopropyl) | π* (Pyridine Ring) | Low | Hyperconjugation |

This table presents hypothetical data based on known effects of similar functional groups on aromatic rings.

Expected Natural Atomic Charges

The charge transfer from the electron-donating substituents to the pyridine ring would result in a specific distribution of natural atomic charges across the molecule. The nitrogen atoms of the hydrazinyl group are expected to carry a partial positive charge due to the donation of their lone pair electrons, while the nitrogen atom of the pyridine ring and the carbon atoms within the ring are expected to accumulate negative charge.

| Atom | Natural Charge (e) (Hypothetical) |

| Pyridine Ring Nitrogen | Negative |

| Hydrazinyl Nitrogen (adjacent to ring) | Partial Positive |

| Hydrazinyl Nitrogen (terminal) | Less Positive/Slightly Negative |

| Isopropyl Carbons | Partial Positive |

| Pyridine Ring Carbons | Variably Negative |

This table illustrates the expected charge distribution based on the principles of electron donation and electronegativity. Actual values would require specific quantum chemical calculations.

Exploration of Biological Activities in Vitro and Mechanistic Studies

Antimicrobial and Antifungal Activity Assessment (In Vitro)

The initial screening of a novel compound often involves assessing its ability to inhibit the growth of or kill various microorganisms.

Evaluation against Bacterial Strains (e.g., Salmonella typhi, Staphylococcus aureus)

To determine the antibacterial potential of 2-hydrazinyl-3-isopropylpyridine, in vitro assays would be conducted against a panel of clinically relevant bacteria. This would typically include Gram-negative bacteria such as Salmonella typhi, a causative agent of typhoid fever, and Gram-positive bacteria like Staphylococcus aureus, which is responsible for a wide range of infections. Standard methods such as broth microdilution or agar (B569324) disk diffusion would be employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound.

Investigation of Antifungal Effects (e.g., against specific plant pathogens)

The potential of this compound as an antifungal agent would be investigated against various fungal species, including those that are pathogenic to plants. This is a crucial area of research for the development of new agrochemicals. In vitro antifungal susceptibility testing would be performed to evaluate the compound's efficacy in inhibiting fungal growth.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Should any antimicrobial activity be detected, subsequent structure-activity relationship (SAR) studies would be essential. SAR studies involve synthesizing and testing a series of structurally related analogs of this compound to understand how modifications to its chemical structure affect its antimicrobial potency. For instance, altering the position or nature of the isopropyl group on the pyridine (B92270) ring or modifying the hydrazinyl moiety could provide insights into the key structural features required for activity. This information is vital for the rational design of more potent and selective antimicrobial agents.

Enzyme Inhibition Studies (In Vitro)

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Investigating the interaction of this compound with key enzymes is a critical step in understanding its potential pharmacological profile.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. The hydrazinyl group present in this compound is a known feature in some MAO inhibitors. Therefore, in vitro assays would be conducted to determine if this compound can inhibit the activity of MAO-A and MAO-B, and to assess its selectivity for either isoform.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibitors of urease are being investigated as potential treatments for infections caused by these bacteria. The potential of this compound to inhibit urease activity would be evaluated using in vitro enzymatic assays.

While the chemical structure of this compound suggests potential for biological activity, a comprehensive search of scientific literature reveals a lack of specific studies on this compound. The framework outlined above provides a roadmap for the systematic investigation of its antimicrobial and enzyme-inhibiting properties. Future research is required to synthesize and test this compound to determine if it possesses any of the discussed biological activities. Until such studies are conducted and published, no definitive statements can be made about its biological profile.

Mechanistic Insights into Enzyme-Compound Interactions (e.g., Inhibition Kinetics, Ki values)

While specific kinetic data and inhibition constants (Ki values) for the direct interaction of this compound with various enzymes are not extensively detailed in the currently available literature, the broader class of hydrazone derivatives has been a subject of investigation. For instance, a study on 2-[N'-(3-arylallylidene)hydrazino]adenosines, which share a hydrazinyl-like linkage, reported a Ki value of 23 nM for the A2a adenosine (B11128) receptor, indicating a potent affinity. nih.gov The study of enzyme inhibition kinetics is crucial for understanding the mechanism of action of a compound. The Ki value, specifically, is a measure of the binding affinity of an inhibitor to an enzyme. nih.gov A lower Ki value signifies a stronger binding affinity. The determination of such constants for this compound would be a critical step in elucidating its specific enzymatic targets and inhibitory mechanisms.

Adenosine Receptor Antagonism (In Vitro/In Silico)

Adenosine receptors, particularly the A2A subtype, are implicated in various physiological and pathological processes, making them attractive targets for drug development.

The potential for this compound to act as an antagonist at adenosine A2A receptors is an area of significant interest. While direct binding affinity studies for this specific compound are not yet published, research on structurally similar molecules provides valuable insights. A series of 2-[N'-(3-arylallylidene)hydrazino]adenosines demonstrated potent affinity for the A2A receptor, with one analog exhibiting a Ki value of 23 nM. nih.gov This suggests that the hydrazinylpyridine scaffold could be a viable pharmacophore for A2A receptor antagonism. Adenosine analogs with substitutions at the 2-position have been shown to have high affinity and selectivity for A2A adenosine receptors. nih.gov Computational docking and molecular dynamics simulations are powerful tools used to predict and analyze the binding of ligands to receptors, and such studies on this compound could further illuminate its potential interactions with the A2A receptor. mdpi.com

Computational Docking and Binding Affinity Predictions

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interaction between a ligand and a protein's binding site. The binding affinity, often expressed as the binding energy or inhibition constant (Ki), quantifies the strength of this interaction.

A comprehensive search of scientific databases for studies involving the computational docking of this compound with specific biological targets (e.g., enzymes, receptors) did not yield any specific results. Therefore, no data on its predicted binding modes or binding affinities can be reported at this time.

Structure-Activity Relationship (SAR) Derivation and Computational Modeling of Biological Targets

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies involve synthesizing and testing a series of related compounds to identify the chemical groups responsible for their therapeutic or toxic effects. Computational modeling often complements SAR studies by providing insights into the three-dimensional interactions between the compounds and their biological targets.

No published SAR studies specifically investigating derivatives of this compound were found. Consequently, there is no available data to derive SARs or to computationally model its interaction with any biological targets. Research on related heterocyclic compounds, such as di-2-pyridylketone thiosemicarbazones and N-pyrimidyl/pyridyl-2-thiazolamine analogues, has explored their SARs for activities like overcoming multidrug resistance and modulating muscarinic acetylcholine (B1216132) receptors, respectively. nih.govnih.gov However, these findings are specific to their respective chemical scaffolds and cannot be directly extrapolated to this compound.

Advanced Applications in Chemical Sciences

Role as Versatile Building Blocks in Organic Synthesis

The presence of a nucleophilic hydrazinyl group and an aromatic pyridine (B92270) ring in 2-Hydrazinyl-3-isopropylpyridine makes it a versatile precursor for the construction of a variety of more complex molecular architectures.

Synthesis of Complex Heterocyclic Scaffolds

The reactivity of the hydrazinyl moiety in this compound allows for its use in cyclization reactions to form fused heterocyclic systems. Hydrazine (B178648) derivatives are well-established precursors for nitrogen-containing heterocycles such as pyrazoles, triazoles, and pyridazines. For instance, the reaction of a hydrazinylpyridine with a 1,3-dicarbonyl compound can lead to the formation of a pyrazole-substituted pyridine. The isopropyl group at the 3-position can influence the regioselectivity of such reactions and modify the properties of the resulting heterocyclic product.

While specific examples detailing the use of this compound in the synthesis of complex heterocyclic scaffolds are not extensively documented in publicly available literature, the fundamental reactivity of the hydrazinyl group is a cornerstone of heterocyclic chemistry. The synthesis of complex molecules often relies on the strategic use of such building blocks.

Precursors for Agrochemical and Pharmaceutical Intermediates

Pyridine and its derivatives are integral to the agrochemical and pharmaceutical industries. The incorporation of a hydrazinyl group provides a reactive handle to introduce the pyridine core into larger, more complex molecules with potential biological activity. A patent for a novel process to prepare isopropyl hydrazine derivatives highlights their importance as key intermediates in the synthesis of pharmaceuticals. google.com This suggests that this compound could serve as a crucial starting material for active pharmaceutical ingredients (APIs). The pyridine ring is a common feature in many drugs, and the isopropyl and hydrazinyl groups can be tailored to achieve desired pharmacological profiles.

In the agrochemical sector, pyridine-based compounds are utilized as herbicides, insecticides, and fungicides. The specific stereoelectronic properties conferred by the isopropyl group on the pyridine ring of this compound could lead to the development of new agrochemicals with enhanced efficacy or novel modes of action.

Applications in Materials Science (e.g., Polymer Modification, Functional Materials)

The application of this compound in materials science is an emerging area with potential for future development. The reactive hydrazinyl group can be used to anchor the pyridine moiety onto polymer backbones, thereby modifying the properties of the original polymer. This could lead to the creation of functional materials with enhanced thermal stability, flame retardancy, or metal-chelating properties, owing to the presence of the nitrogen atoms in the pyridine ring and hydrazinyl group.

For example, the hydrazinyl group can react with carbonyl groups on a polymer to form hydrazone linkages, providing a straightforward method for surface functionalization or cross-linking. While specific research on this compound in this context is limited, the known reactivity of hydrazines suggests a promising avenue for the development of novel polymers and functional materials.

Analytical Method Development for Detection and Quantification in Research Contexts

The accurate detection and quantification of this compound are essential for monitoring its synthesis, purity, and consumption in research and industrial settings. Several analytical techniques can be employed for this purpose, leveraging the chemical properties of the hydrazinyl and pyridine functional groups.

Commonly used methods for the analysis of hydrazine and its derivatives include spectrophotometry, high-performance liquid chromatography (HPLC), and gas chromatography (GC). pageplace.de For this compound, reversed-phase HPLC with a C18 column would be a suitable method for separation. researchgate.net Detection can be achieved using a photodiode array (PDA) detector, which can identify the compound based on its UV absorbance profile. researchgate.net For enhanced sensitivity and selectivity, HPLC coupled with mass spectrometry (HPLC-MS/MS) can be utilized. nih.gov This technique allows for the precise determination of the compound's molecular weight and fragmentation pattern, enabling its quantification even in complex matrices. nih.gov

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile or semi-volatile compounds like this compound. nih.gov The choice of analytical method would depend on the specific requirements of the analysis, such as the concentration range of interest and the complexity of the sample matrix.

Table of Analytical Methods for this compound:

| Analytical Technique | Detector | Typical Application |

| High-Performance Liquid Chromatography (HPLC) | Photodiode Array (PDA) | Purity assessment and quantification in synthesis reactions. |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Mass Spectrometer | Trace level quantification in complex matrices like biological or environmental samples. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Identification and quantification of volatile impurities and the primary compound. nih.gov |

| Spectrophotometry | UV-Vis Detector | Routine concentration measurements based on UV absorbance. pageplace.de |

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes to Enhance Sustainability and Efficiency

The development of environmentally friendly and efficient synthetic methods is paramount in modern chemistry. Future research on 2-Hydrazinyl-3-isopropylpyridine should prioritize the adoption of green chemistry principles.

Current methods for synthesizing substituted hydrazinylpyridines often involve the nucleophilic substitution of a chlorine atom on a pyridine (B92270) ring with hydrazine (B178648). thieme-connect.comthieme-connect.com While efficient, these processes can be improved. A key future goal is to develop catalytic systems that operate under mild conditions, use earth-abundant metals, and employ green solvents like alcohols or water. nih.gov For instance, research into cobalt-based catalysts, which have proven effective in other dehydrogenative coupling reactions, could lead to novel, sustainable pathways for synthesizing pyridine derivatives. nih.gov

Another promising avenue is the exploration of mechanochemistry, which involves conducting reactions in ball mills. nih.gov This solvent-free or low-solvent technique has been successfully used to synthesize hydrazones quantitatively and could be adapted for the synthesis of hydrazinylpyridines, significantly reducing waste and energy consumption. nih.gov The goal would be to achieve high-yield, scalable syntheses with simple purification steps, potentially moving away from traditional chromatography towards more sustainable methods like acid/base extraction protocols. arkat-usa.org

Table 1: Comparison of Synthetic Methodologies for Future Exploration

| Methodology | Key Advantages | Potential Application for this compound |

| Catalysis | Lower energy requirements, high selectivity, use of green solvents. nih.gov | Development of a one-pot synthesis from simpler precursors. |

| Mechanochemistry | Reduced or no solvent use, high yields, faster reaction times. nih.gov | A solid-state synthesis route to minimize liquid waste. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, easy scalability. | Continuous production with high purity and efficiency. |

| Biocatalysis | High specificity, mild reaction conditions, biodegradable catalysts (enzymes). | Enzymatic synthesis to achieve high enantioselectivity if chiral centers are introduced. |

Development of Advanced Derivatives with Tailored Biological or Catalytic Properties

The this compound core is a versatile scaffold for creating a library of advanced derivatives. The hydrazinyl moiety is a reactive handle that can be readily converted into hydrazones, pyrazoles, triazoles, and other complex heterocyclic systems. thieme-connect.com This functional group is crucial for forming compounds with tailored properties.

Future work should focus on designing and synthesizing derivatives with specific biological targets in mind. Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.netnih.gov For example, by reacting this compound with various aldehydes, a series of hydrazone derivatives could be created and screened for activity against multidrug-resistant bacteria or specific cancer cell lines. nih.govnih.gov

Furthermore, the pyridine-hydrazine structure is an excellent N,N-bidentate ligand for coordinating with metal ions. thieme-connect.com This opens the door to developing novel catalysts or metal-based therapeutics. Derivatives could be designed to selectively chelate specific metals, leading to applications in areas like catalysis or the treatment of diseases related to metal ion imbalance.

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

To move beyond preliminary activity screening, it is crucial to understand how derivatives of this compound function at the molecular level. Future research must employ a combination of experimental and computational techniques to elucidate these mechanisms.

For derivatives that show promise as, for example, enzyme inhibitors, molecular docking studies can predict how the molecule binds to the active site of a target protein, such as the protein tyrosine phosphatase SHP2 or cyclooxygenase-2 (COX-2). nih.govnih.gov These computational models can provide detailed information on the binding mode and guide the design of more potent and selective inhibitors. nih.gov

Experimental validation can then be pursued. For instance, if a derivative is found to have potential positive inotropic activity for heart failure, studies could investigate its effect on intracellular signaling pathways, such as calcium channel activation and cyclic AMP (cAMP) concentrations, to pinpoint its precise mechanism of action. nih.gov Fluorescence titration assays can confirm direct binding to a target protein, solidifying the findings from computational models. nih.gov

Application of this compound in Emerging Fields (e.g., Chemical Sensing)

The field of chemical sensing is a rapidly emerging area where pyridine derivatives have shown considerable promise. researchgate.netnih.gov The electron-rich pyridine ring and the potential for forming fluorescent hydrazone derivatives make this compound an attractive candidate for the development of novel optical sensors. mdpi.com

Future research should explore the synthesis of derivatives that exhibit changes in fluorescence or color upon binding to specific analytes. mdpi.com These chemosensors could be designed for a range of targets:

Metal Ions: Pyridine-based fluorescent sensors have been developed for the detection of toxic heavy metal ions like mercury, chromium, and nickel, as well as other ions like beryllium. arkat-usa.orgmdpi.com Derivatives of this compound could be tailored for high selectivity and sensitivity towards specific cations. thieme-connect.com

Anions and Neutral Species: The versatility of the pyridine scaffold allows for the design of receptors with high affinity for various ions and neutral molecules. nih.gov

pH Probes: The basic nitrogen atom on the pyridine ring can be protonated, leading to changes in its photophysical properties. mdpi.com This principle can be used to create ratiometric fluorescent probes for accurately monitoring pH in biological systems or industrial processes. mdpi.com

Organic Molecules: Pyridine-based fluorophores have been successfully used as optical sensors to detect fuel adulteration by sensing the presence of benzene. mdpi.com

Table 2: Potential Sensing Applications and Target Analytes

| Sensor Type | Potential Target Analyte | Underlying Principle |

| Fluorescent Cation Sensor | Heavy metal ions (e.g., Hg²⁺, Cr²⁺) mdpi.com | Metal-ligand complexation leading to fluorescence quenching or enhancement. |

| Ratiometric pH Probe | H⁺ (acidity/alkalinity) | Protonation of the pyridine nitrogen alters the intramolecular charge transfer (ICT) characteristics. mdpi.com |

| Solvatochromic Sensor | Organic solvents (e.g., benzene) mdpi.com | Change in fluorescence emission based on solvent polarity. |

| Anion Sensor | Environmentally relevant anions (e.g., cyanide, fluoride) | Specific hydrogen bonding interactions with the hydrazone moiety. |

Integration of Computational Design and High-Throughput Screening in Research Endeavors

To accelerate the discovery process, future research on this compound and its derivatives should heavily integrate computational chemistry and high-throughput screening (HTS). acs.org The sheer number of possible derivatives makes a purely experimental approach inefficient.

Computational Design: Before synthesis, virtual libraries of derivatives can be created and screened in silico. nih.gov Computational methods can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize candidates with favorable drug-like characteristics. nih.gov Quantum chemical methods like Density Functional Theory (DFT) can be used to understand molecular structure and reactivity. researchgate.net

High-Throughput Screening (HTS): For biological applications, synthesized compound libraries can be rapidly tested against a panel of biological targets using automated HTS technologies. This allows for the efficient identification of "hits" from a large pool of candidates. rsc.org Similarly, for materials applications, HTS can quickly identify derivatives with desirable properties for chemical sensing or catalysis.

By combining predictive computational models with rapid experimental screening, the research and development pipeline for new applications based on the this compound scaffold can be made significantly more efficient and cost-effective. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Hydrazinyl-3-isopropylpyridine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves hydrazine derivatives reacting with substituted pyridine precursors. For example, cyclization reactions using dehydrating agents like phosphorus oxychloride (POCl₃) under reflux are common for analogous triazolopyridazine systems . Optimization includes adjusting stoichiometry, solvent polarity (e.g., dichloromethane or ethanol), and temperature to maximize yield. Reaction progress is monitored via TLC or LC-MS, followed by purification using column chromatography or recrystallization.

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software like SHELXL or WinGX refines atomic coordinates and thermal parameters. Key validation metrics include R-factor values (<5%), residual electron density analysis, and Hirshfeld surface plots to confirm hydrogen bonding networks. Structure validation tools like PLATON check for missed symmetry or disorder.

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coats, and EN 166-certified goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Emergency Measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion.

Q. How does the hydrazinyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The hydrazinyl (-NH-NH₂) group acts as a strong nucleophile, enabling reactions with carbonyl compounds (e.g., ketones) to form hydrazones. Reactivity is modulated by pH (acidic conditions protonate the amine, reducing nucleophilicity) and solvent polarity. Kinetic studies via NMR or UV-Vis spectroscopy track reaction progress .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) between experimental and computational models be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., thermal motion) or basis set limitations in DFT calculations. Use multi-temperature SC-XRD (e.g., 100 K vs. 298 K) to assess thermal ellipsoids . Pair with periodic boundary condition DFT (e.g., VASP) to model crystal packing effects . Validate via Rietveld refinement against powder XRD data .

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism ) categorizes hydrogen bonds into motifs (e.g., chains, rings). Tools like Mercury (CCDC) visualize interactions, while topology analysis (e.g., AIM theory) quantifies bond critical points. For ambiguous cases, variable-temperature IR spectroscopy identifies temperature-dependent H-bond strength shifts .

Q. How can air-sensitive derivatives of this compound be synthesized and characterized?

- Methodological Answer : Use Schlenk-line techniques under inert argon/nitrogen atmospheres. For characterization, employ glovebox-compatible FT-IR/Raman spectrometers. Single crystals are mounted in perfluoropolyether oil to prevent oxidation during SC-XRD . Stability studies (TGA/DSC) assess decomposition thresholds under controlled atmospheres .

Q. What computational methods best predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinase domains). Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interaction sites. ADMET predictions (SwissADME) optimize bioavailability, while MD simulations (GROMACS) assess binding stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.